5-アセチルアミノ-2-アミノフェニルボロン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

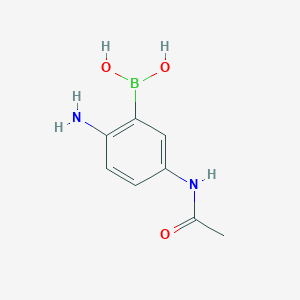

5-Acetamido-2-aminophenylboronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of both acetamido and aminophenyl groups attached to a boronic acid moiety

科学的研究の応用

5-Acetamido-2-aminophenylboronic acid has a wide range of applications in scientific research:

Biology: The compound is used in the development of boron-containing drugs and as a probe for studying enzyme activity.

Industry: The compound is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.

作用機序

Target of Action

The primary target of 5-Acetamido-2-aminophenylboronic acid is the palladium (II) complex . This compound is a type of organoboron reagent, which is widely used in the Suzuki–Miyaura (SM) cross-coupling reaction . The SM coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The mode of action of 5-Acetamido-2-aminophenylboronic acid involves two key processes: oxidative addition and transmetalation . In the oxidative addition process, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation process, the organoboron reagents, which are formally nucleophilic organic groups, are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by 5-Acetamido-2-aminophenylboronic acid is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Pharmacokinetics

It’s known that organoboron compounds, including boronic esters, are generally stable and readily prepared . They are also environmentally benign, making them suitable for various applications .

Result of Action

The result of the action of 5-Acetamido-2-aminophenylboronic acid is the formation of a new carbon–carbon bond . This is achieved through the Suzuki–Miyaura coupling reaction, where the organoboron reagent interacts with the palladium (II) complex to form a new bond .

Action Environment

The action of 5-Acetamido-2-aminophenylboronic acid is influenced by several environmental factors. For instance, the stability of organoboron compounds can be affected by air and moisture . Boronic esters, such as 5-acetamido-2-aminophenylboronic acid, are usually more stable and can withstand these environmental factors . Additionally, the reaction conditions for the Suzuki–Miyaura coupling are exceptionally mild and functional group tolerant, which further enhances the efficacy and stability of the compound .

生化学分析

Biochemical Properties

5-Acetamido-2-aminophenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Cellular Effects

Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Molecular Mechanism

The molecular mechanism of 5-Acetamido-2-aminophenylboronic acid primarily involves its role in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Temporal Effects in Laboratory Settings

It is known that the compound is relatively stable and readily prepared .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetamido-2-aminophenylboronic acid typically involves the following steps:

Nitration: The starting material, 2-aminophenol, undergoes nitration to form 2-nitrophenol.

Reduction: The nitro group in 2-nitrophenol is reduced to form 2-aminophenol.

Acetylation: The amino group in 2-aminophenol is acetylated to form 5-acetamido-2-aminophenol.

Borylation: The final step involves the borylation of 5-acetamido-2-aminophenol using a boronic acid reagent to form 5-Acetamido-2-aminophenylboronic acid.

Industrial Production Methods: Industrial production of 5-Acetamido-2-aminophenylboronic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial synthesis include boronic acid derivatives, reducing agents, and acetylating agents.

化学反応の分析

Types of Reactions: 5-Acetamido-2-aminophenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The acetamido group can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed:

Oxidation: Boronic esters or borates.

Reduction: 5-Acetamido-2-aminophenylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

類似化合物との比較

- 2-Acetamido-5-aminophenylboronic acid

- 3-Acetamido-4-aminophenylboronic acid

- 4-Acetamido-3-aminophenylboronic acid

Comparison: 5-Acetamido-2-aminophenylboronic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and binding properties

生物活性

5-Acetamido-2-aminophenylboronic acid (CAS No. 136237-73-5) is a boronic acid derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This compound serves as a significant building block in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is crucial for forming carbon-carbon bonds. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Target and Mode of Action

The primary target of 5-acetamido-2-aminophenylboronic acid is the palladium (II) complex, which plays a vital role in cross-coupling reactions. The mode of action involves two key processes: oxidative addition and transmetalation , which facilitate the formation of new carbon-carbon bonds during the Suzuki-Miyaura reaction.

Biochemical Pathways

The compound significantly influences biochemical pathways by participating in the Suzuki-Miyaura coupling reaction, allowing for the synthesis of complex organic molecules. This pathway is essential in drug development and materials science.

Pharmacokinetics

Organoboron compounds, including 5-acetamido-2-aminophenylboronic acid, exhibit stability and are readily prepared under mild conditions. Their pharmacokinetics suggest they can be effectively utilized in various biological systems, making them suitable candidates for drug design and delivery systems.

Cellular Effects

5-Acetamido-2-aminophenylboronic acid has been studied for its potential as a boron-carrier in neutron capture therapy (NCT), where boron compounds are selectively delivered to tumor cells to enhance radiation therapy's efficacy. The compound's ability to form stable complexes with biomolecules suggests it can be used as a probe for studying enzyme activity and interactions within cellular environments .

Table 1: Summary of Biological Activities

Case Study: Protease Inhibition

A study demonstrated that 5-acetamido-2-aminophenylboronic acid effectively inhibits furin, a protease involved in the activation of several virulence factors in pathogens. This inhibition was shown to prevent the killing of murine macrophages by recombinant proteins, highlighting its potential as an antiviral agent .

Synthetic Routes and Preparation Methods

The synthesis of 5-acetamido-2-aminophenylboronic acid typically involves several steps:

- Nitration : Starting with 2-aminophenol, nitration forms 2-nitrophenol.

- Reduction : The nitro group is reduced to yield 2-aminophenol.

- Acetylation : Acetylation of the amino group produces 5-acetamido-2-aminophenol.

- Borylation : Finally, borylation with a boronic acid reagent forms 5-acetamido-2-aminophenylboronic acid.

These methods are scalable for industrial production while maintaining high yields and purity.

Comparison with Similar Compounds

5-Acetamido-2-aminophenylboronic acid can be compared with other related compounds:

| Compound Name | Key Features |

|---|---|

| 2-Acetamido-5-aminophenylboronic acid | Similar structure but different substitution pattern affecting reactivity. |

| 3-Acetamido-4-aminophenylboronic acid | Exhibits unique binding properties due to positional changes in functional groups. |

| 4-Acetamido-3-aminophenylboronic acid | Varies in biological activity based on structural differences. |

特性

IUPAC Name |

(5-acetamido-2-aminophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BN2O3/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14/h2-4,13-14H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHNMRIMBLCZGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)NC(=O)C)N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。